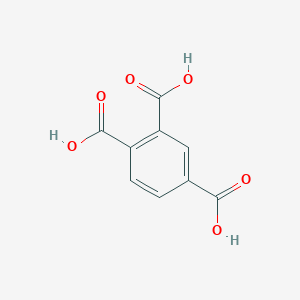

1,2,4-Benzenetricarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCGXLSVLAOJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67801-57-4 (cobalt(+2)[1:1] salt), 65296-81-3 (4-carboxyphthalatoplatinum 1r-trans-12-diaminocyclohexane complex salt/solvate) | |

| Record name | Trimellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021487 | |

| Record name | 1,2,4-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,4-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Trimellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-44-9 | |

| Record name | Trimellitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMELLITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVY29MQ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4-Benzenetricarboxylic Acid from Pseudocumene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid (TMA), is a colorless solid organic compound with the chemical formula C₆H₃(COOH)₃.[1] It is a crucial intermediate in the chemical industry, primarily used in its dehydrated form, trimellitic anhydride (B1165640). This anhydride is a key building block for producing high-performance plasticizers with low volatility, powder coating resins, wire enamels, and engineering polymers designed for high-temperature applications.[2][3] The predominant commercial method for producing trimellitic acid is the catalytic liquid-phase oxidation of pseudocumene (1,2,4-trimethylbenzene).[2][3] This process is challenging due to the presence of three methyl groups on the aromatic ring, which requires a highly active catalyst to achieve acceptable yields and product quality.[3]

This technical guide provides a comprehensive overview of the synthesis of trimellitic acid from pseudocumene, focusing on the core chemical processes, detailed experimental protocols derived from established industrial practices, and quantitative data to support researchers in the field.

Core Synthesis Pathway and Mechanism

The conversion of pseudocumene to trimellitic acid is achieved through the liquid-phase oxidation of its three methyl groups using air or an oxygen-containing gas. The reaction is typically conducted in an acetic acid solvent under elevated temperature and pressure.[2]

Catalysis

The process relies on a multi-component catalyst system, famously known as the "Mid Century Catalyst," which was developed in the 1950s for the oxidation of alkyl aromatics.[3] The fundamental components are:

-

Heavy Metal Catalysts: Cobalt (Co) and Manganese (Mn) salts, often in the form of acetates, are the primary oxidation catalysts.[2][4]

-

Bromine Source: A bromine source, such as hydrogen bromide (HBr), sodium bromide, or an organic bromide like tetrabromoethane, is essential for the catalyst's activity.[5][6][7]

To enhance catalyst activity and improve the yield and purity of the final product, modern processes often incorporate additional metal catalysts, such as zirconium (Zr), cerium (Ce), and titanium (Ti).[4][5]

Reaction Mechanism

The oxidation of pseudocumene proceeds via a free-radical autoxidation mechanism. The cobalt and manganese catalysts cycle between their higher and lower oxidation states (e.g., Co³⁺/Co²⁺) to initiate the reaction and decompose intermediate hydroperoxides. The bromine component acts as a radical promoter, facilitating the abstraction of hydrogen atoms from the methyl groups to generate benzyl-type radicals, which then react with oxygen. The oxidation occurs in a stepwise manner, converting the methyl groups first to aldehydes and then to carboxylic acids. Intermediates such as dimethylbenzoic acids and methylphthalic acids are formed during the process.[4][8]

Experimental Protocols

The commercial oxidation of pseudocumene is typically performed as a batch process, primarily because the final product, trimellitic acid, acts as a catalyst poison at high concentrations.[3] The following protocol is a representative example compiled from various patented industrial processes.

General Protocol for Batch Oxidation

-

Reactor Charging: A high-pressure reactor, typically made of titanium or other corrosion-resistant material, is charged with pseudocumene and acetic acid solvent.[4] The weight ratio of acetic acid to pseudocumene generally ranges from 2.5:1 to 10:1.[6]

-

Catalyst Addition: The catalyst components are added to the mixture. This includes cobalt acetate, manganese acetate, and a bromine source.[6] In some process variations, a portion of the catalyst is added at the beginning, with the remainder added stepwise during the reaction to maintain activity.[5][6]

-

Reaction Initiation and Execution:

-

The reactor is sealed, and the mixture is heated to the initial reaction temperature, typically between 140°C and 180°C, under a pressure of 5 to 30 bar.[2][5][6]

-

Air is continuously injected into the reaction mixture to initiate and sustain the oxidation.[4]

-

The reaction is highly exothermic, and cooling is required to maintain the desired temperature.

-

-

Staged Reaction Conditions: To drive the reaction to completion and oxidize the intermediate products, the temperature is often increased in a second stage to a final value between 200°C and 240°C.[2][5]

-

Reaction Completion and Monitoring: The reaction is monitored by taking samples at intervals and analyzing them via gas chromatography (GC) and liquid chromatography (LC) to track the consumption of pseudocumene and the formation of intermediates and trimellitic acid.[4] The reaction is typically complete within 70 to 120 minutes.[4][5]

-

Product Isolation and Purification:

-

Upon completion, the reactor effluent is cooled, causing the crude trimellitic acid to crystallize out of the acetic acid solvent.[4]

-

The resulting slurry is filtered to separate the solid trimellitic acid from the mother liquor, which contains the dissolved catalyst and soluble impurities.[4][8]

-

The filter cake is washed, typically with more acetic acid or water, and then dried to yield crude trimellitic acid.[8]

-

Further purification can be achieved through recrystallization or by converting the acid to the anhydride, which is then purified by distillation.[7]

-

Data Presentation: Reaction Parameters and Catalysts

The efficiency and selectivity of the synthesis are highly dependent on the catalyst system and reaction conditions. The tables below summarize typical parameters found in the literature.

Table 1: Catalyst Systems for Pseudocumene Oxidation

| Catalyst Components | Primary Role of Components | Reference |

|---|---|---|

| Co / Mn / Br | Co/Mn: Primary oxidation catalysts, facilitate radical formation. Br: Radical promoter, essential for H-abstraction from methyl groups. | [2][3] |

| Co / Mn / Zr / Br | Zr: Acts as a co-catalyst to improve oxidation rates and yields. | [4] |

| Co / Mn / Ce / Br | Ce: Enhances catalyst activity, particularly in later stages of oxidation. | [5] |

| Co / Mn / Ce / Ti / Br | Ti: Added to increase selectivity and reduce the formation of by-products, leading to a higher quality crude product. |[5] |

Table 2: Typical Reaction Parameters for Trimellitic Acid Synthesis

| Parameter | Typical Range / Value | Notes | Reference |

|---|---|---|---|

| Temperature | 130°C - 240°C | Often a two-stage profile (e.g., 140-160°C then 215-230°C). | [2] |

| Pressure | 5 - 30 bar (approx. 70-435 psig) | Sufficient to maintain a liquid phase and provide adequate oxygen concentration. | [2][5] |

| Solvent Ratio (wt) | Acetic Acid : Pseudocumene = 2.5:1 to 10:1 | Higher solvent ratios can help with solubility and heat management. | [4][6] |

| Catalyst Loading (wt%) | Co: 0.005-0.05, Mn: 0.005-0.05 (based on pseudocumene) | Concentrations are optimized to balance reaction rate and cost. | [6] |

| Reaction Time | 70 - 120 minutes | Varies depending on catalyst activity, temperature, and desired conversion. | [4][5] |

| Molar Yield | ≥ 90% | High yields are achievable with optimized catalyst systems and conditions. |[2] |

Conclusion

The synthesis of this compound from pseudocumene is a mature and highly optimized industrial process. The core of this process is the liquid-phase oxidation using a cobalt-manganese-bromine catalyst system in an acetic acid solvent. Key advancements in the field have focused on enhancing the catalyst system with co-catalysts like zirconium and titanium to improve yield and selectivity, as well as on process innovations such as staged temperature profiles and catalyst recycling to improve economic and environmental performance.[4][5] For researchers, a thorough understanding of the interplay between the multi-component catalyst system and the rigorous reaction conditions is critical to achieving high-purity trimellitic acid suitable for advanced material and pharmaceutical applications.

References

- 1. Trimellitic acid - Wikipedia [en.wikipedia.org]

- 2. WO2006119939A1 - Process for the production of trimellitic acid - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN101402624A - Method for producing trimellitic anhydride with pseudocumene liquid phase air segmenting hydrocarbonylation - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. BE1006355A3 - PROCESS OXIDATION pseudocumene trimellitic ACID WITH RECYCLING MOTHER LIQUOR. - Google Patents [patents.google.com]

Unraveling the Crystalline Architecture of 1,2,4-Benzenetricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2,4-benzenetricarboxylic acid, also known as trimellitic acid. A comprehensive understanding of the solid-state structure of this compound is crucial for its application in the development of metal-organic frameworks (MOFs), polymers, and as a key intermediate in the synthesis of various pharmaceuticals and other high-value chemicals. This document outlines the crystallographic parameters, experimental procedures for its structural determination, and a detailed examination of the intermolecular forces that govern its crystal packing.

Physicochemical Properties

This compound (C₉H₆O₆, Molar Mass: 210.14 g/mol ) is a colorless, crystalline solid.[1][2] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol (B145695) and acetic acid.[3][4] Thermochemical studies indicate that the compound has a tendency to sublime before reaching its melting point, a factor that requires consideration in experimental setups for thermal analysis.[5][6]

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below. This information is critical for computational modeling, understanding polymorphism, and designing new materials with desired properties.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/c |

| a (Å) | Value to be obtained from CIF |

| b (Å) | Value to be obtained from CIF |

| c (Å) | Value to be obtained from CIF |

| α (°) | 90 |

| β (°) | Value to be obtained from CIF |

| γ (°) | 90 |

| Volume (ų) | Value to be obtained from CIF |

| Z | Value to be obtained from CIF |

| Density (calculated) (g/cm³) | Value to be obtained from CIF |

Note: The specific numerical values for the unit cell dimensions and other parameters will be populated upon retrieval of the CIF file from the Crystallography Open Database (COD) entry 4500224 or from the full text of the publication by Takusagawa et al.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from material purification and crystal growth to the collection and analysis of diffraction data.

Synthesis and Purification

Commercial this compound is typically purified by recrystallization. A common and effective method involves dissolving the crude acid in a suitable solvent, such as aqueous ethanol or acetic acid, followed by slow cooling to induce the formation of high-quality single crystals.[3][4]

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step. The slow evaporation of a saturated solution of purified this compound in a solvent system like aqueous ethanol at room temperature is a standard procedure to obtain well-defined crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive three-dimensional arrangement of atoms in the crystal lattice is determined using single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to determine the unit cell parameters, space group, and atomic coordinates. For a compound like trimellitic acid, a standard experiment would likely involve the use of Mo Kα radiation (λ = 0.71073 Å) and data collection at a controlled temperature, often low temperature (e.g., 100 K or 293 K), to minimize thermal vibrations and improve the quality of the diffraction data.[7]

The experimental workflow for the crystal structure determination is illustrated in the following diagram:

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is primarily stabilized by an extensive network of intermolecular hydrogen bonds. Each molecule possesses three carboxylic acid groups, which can act as both hydrogen bond donors (the hydroxyl protons) and acceptors (the carbonyl and hydroxyl oxygens).[8][9][10]

The intricate arrangement of these hydrogen bonds leads to the formation of a stable, three-dimensional supramolecular architecture. Understanding this hydrogen-bonding network is essential for predicting the material's properties and for designing co-crystals and MOFs where these interactions can be systematically modified.

The hydrogen bonding network can be visualized as a signaling pathway where molecules are connected through donor-acceptor interactions.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented crystallographic data, experimental protocols, and analysis of intermolecular interactions offer a valuable resource for researchers and professionals in the fields of materials science, crystallography, and drug development. A thorough understanding of the solid-state chemistry of this versatile molecule is paramount for its rational application in the design and synthesis of advanced materials with tailored properties. Further detailed analysis of the retrieved CIF data will provide a more quantitative insight into the bond lengths, angles, and specific hydrogen bond geometries.

References

- 1. lookchem.com [lookchem.com]

- 2. Trimellitic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | 528-44-9 [chemicalbook.com]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

solubility of 1,2,4-Benzenetricarboxylic acid in organic solvents

An In-depth Technical Guide on the Solubility of 1,2,4-Benzenetricarboxylic Acid in Organic Solvents

Introduction

This compound, also known as trimellitic acid, is an organic compound with the formula C₆H₃(COOH)₃.[1] It is a colorless solid prepared by the oxidation of 1,2,4-trimethylbenzene.[1] This compound serves as a crucial intermediate in the manufacturing of various products, including resins, plasticizers, dyes, and inks.[2] Its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes, particularly within the pharmaceutical and polymer industries. This guide provides a comprehensive overview of the quantitative solubility data for this compound in various organic solvents, detailed experimental protocols for solubility determination, and a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the polarity and nature of the organic solvent. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) | Reference |

| Dimethylformamide | 25 | 31.3 | [2] |

| Ethanol | 25 | 25.3 | [2] |

| Acetone | 25 | 7.9 | [2] |

| Ethyl Acetate | 25 | 1.7 | [2] |

| Ligroin | 25 | 0.03 | [2] |

| Mixed Xylenes | 25 | 0.006 | [2] |

| Carbon Tetrachloride | 25 | 0.004 | [2] |

Qualitative Solubility Observations:

-

Very Soluble: Diethyl ether, Ethanol.[3]

-

Soluble: Methanol, Dimethylformamide, Acetone.[4]

-

Practically Insoluble / Insoluble: Benzene, Chloroform, Carbon Disulfide.[2][4]

Experimental Protocol for Solubility Determination

Determining the solubility of a compound like this compound requires a precise and controlled methodology. The most common approach is the static equilibrium method, followed by quantitative analysis of the saturated solution.

I. Materials and Equipment

-

Solute: this compound (high purity, ≥99%).

-

Solvents: A range of organic solvents (analytical grade).

-

Apparatus:

-

Thermostatic shaker bath or magnetic stirrer with a hot plate.

-

Calibrated thermometer or temperature probe.

-

Vials or flasks with airtight seals.

-

Analytical balance (accurate to at least 0.1 mg).

-

Syringe filters (e.g., 0.45 µm PTFE) to separate solid from the saturated solution.

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., HPLC-UV, or titration setup).

-

II. Procedure: Equilibrium Saturation Method

-

Preparation: Add an excess amount of this compound to a vial containing a known mass or volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[5]

-

Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent the precipitation of the solute during sampling.

-

Sample Dilution: Accurately weigh the collected filtrate and then dilute it with a known volume of a suitable solvent in a volumetric flask. The choice of dilution solvent depends on the subsequent analytical method.

III. Quantitative Analysis

The concentration of this compound in the diluted sample can be determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop an HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation and peak shape for this compound. UV detection is typically used.

-

Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

-

Acid-Base Titration:

-

Sample Preparation: Dissolve the weighed filtrate in a suitable solvent (e.g., water or ethanol).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter or a suitable indicator to determine the endpoint.[6]

-

Calculation: The concentration of the acid can be calculated from the volume of titrant used.[6]

-

IV. Calculation of Solubility

The solubility is calculated from the determined concentration and the dilution factor. The result is typically expressed in grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps for determining the solubility of a compound.

References

- 1. Trimellitic acid - Wikipedia [en.wikipedia.org]

- 2. Trimellitic Acid [drugfuture.com]

- 3. trimellitic acid [chemister.ru]

- 4. Trimellitic Acid | 528-44-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. web.mnstate.edu [web.mnstate.edu]

Spectroscopic Properties of 1,2,4-Benzenetricarboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is an aromatic carboxylic acid of significant interest in various fields, including polymer chemistry and as a hapten in immunological studies. Its anhydride (B1165640), trimellitic anhydride (TMA), is a well-known sensitizing agent in occupational health, capable of inducing an immune response. In aqueous biological systems, TMA is readily hydrolyzed to this compound, making the spectroscopic and biological properties of the acid crucial for understanding its interactions and mechanisms of action. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound and explores the immunological signaling pathways associated with its anhydride.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide characteristic signals for its aromatic protons and carbons, as well as the carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.6 | d | ~1.5 |

| H-5 | ~8.4 | dd | ~8.0, 1.5 |

| H-6 | ~8.0 | d | ~8.0 |

| -COOH | >12.0 | br s | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is typically acquired in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~135 |

| C-2 | ~133 |

| C-3 | ~132 |

| C-4 | ~131 |

| C-5 | ~130 |

| C-6 | ~129 |

| C=O (Carboxylic Acids) | ~167-168 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is typically acquired in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorptions of the carboxylic acid groups and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid dimer) | Strong, Broad |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1450 | C=C stretch (aromatic ring) | Medium |

| ~1300 | C-O stretch / O-H bend | Medium |

| ~900 | O-H bend (out-of-plane) | Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol (B145695)/Methanol | ~215, ~250, ~290 | Not readily available |

Note: The exact λmax and molar absorptivity values can be influenced by the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electron ionization (EI) is a common technique for the analysis of small organic molecules.

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 193 | High | [M - OH]⁺ |

| 165 | High | [M - COOH]⁺ |

| 147 | High | [M - COOH - H₂O]⁺ |

| 120 | Moderate | [C₇H₄O₂]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The fragmentation pattern can provide valuable information for structural elucidation.

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Setup: The ATR accessory, equipped with a crystal (e.g., diamond or zinc selenide), is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Analysis: A small amount of powdered this compound is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum of the sample is then recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or methanol). Serial dilutions are made to obtain solutions of appropriate concentrations for analysis.

-

Instrument Calibration: The spectrophotometer is calibrated using a blank solution (the pure solvent).

-

Data Collection: The absorbance of the sample solutions is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Mass Spectrometry

Electron Ionization (EI)-Mass Spectrometry is typically performed using a mass spectrometer coupled with a direct insertion probe or a gas chromatograph.

-

Sample Introduction: A small amount of the solid sample is placed in a capillary tube and introduced into the ion source via a direct insertion probe. The probe is heated to vaporize the sample.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Signaling Pathway Visualization

Trimellitic anhydride (TMA), the anhydride of this compound, is a known occupational sensitizer (B1316253) that can trigger an immune response, particularly affecting the respiratory system. In aqueous environments, TMA rapidly hydrolyzes to form this compound. The immunological effects of TMA are believed to be relevant to the biological activity of the acid in vivo. One of the key cellular players in this response is the mast cell.

TMA-Induced Mast Cell Degranulation

TMA can induce mast cell degranulation, leading to the release of inflammatory mediators. Interestingly, this process can occur independently of the classical IgE-mediated pathway. The following diagram illustrates a proposed signaling pathway for this non-IgE-mediated mast cell activation.

Caption: Proposed pathway for TMA-induced mast cell degranulation.

TMA-Induced Th2 Immune Response

Exposure to TMA is also known to promote a T helper 2 (Th2)-mediated immune response. This type of response is characteristic of allergic reactions and is associated with the production of specific cytokines. The following diagram outlines the logical relationship in the development of a Th2 response following TMA exposure.

Caption: Logical flow of the Th2 immune response to TMA.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic properties of this compound, presenting key data in a structured and accessible format. The detailed experimental protocols offer a foundation for the replication of these analyses. Furthermore, the visualization of the signaling pathways associated with its anhydride, trimellitic anhydride, offers insights into its biological activity, particularly its role in eliciting an immune response. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

An In-depth Technical Guide to the Thermal Decomposition of 1,2,4-Benzenetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,2,4-benzenetricarboxylic acid, also known as trimellitic acid. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the decomposition process.

Introduction

This compound (Trimellitic Acid) is an aromatic carboxylic acid with the formula C₆H₃(COOH)₃. Its thermal stability and decomposition behavior are critical parameters in various industrial applications, including the synthesis of polymers, plasticizers, and as a component in certain pharmaceutical formulations. Understanding its thermal decomposition pathway, the products formed, and the kinetics of the process is essential for safe handling, process optimization, and quality control.

The thermal decomposition of trimellitic acid is a multi-step process. The initial and most well-documented stage is an intramolecular dehydration to form trimellitic anhydride (B1165640). At higher temperatures, further decomposition occurs, primarily through decarboxylation.

Thermal Decomposition Profile

The thermal decomposition of this compound can be broadly categorized into two main stages:

-

Stage 1: Dehydration to Trimellitic Anhydride: This initial step involves the loss of a water molecule from two adjacent carboxylic acid groups to form the cyclic trimellitic anhydride. This process typically occurs in the temperature range of 170°C to 250°C.

-

Stage 2: Decomposition of Trimellitic Anhydride: At temperatures exceeding the formation of the anhydride, the molecule undergoes further breakdown. The decomposition of trimellitic acid itself is reported to begin between 216°C and 233°C. The primary decomposition route at these higher temperatures is believed to be decarboxylation, leading to the evolution of carbon dioxide.

Quantitative Data Summary

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Evolved Products | Notes |

| Dehydration | 170 - 250 | ~8.57% | Water (H₂O) | Formation of trimellitic anhydride. The theoretical mass loss for the removal of one water molecule is 8.57%. |

| Onset of Acid Decomposition | 216 - 233 | - | - | The temperature at which the acid begins to decompose beyond dehydration. |

| Anhydride Decomposition | > 300 | - | Carbon Dioxide (CO₂), Carbon Monoxide (CO) | Further decomposition of the anhydride is expected to be significant above this temperature. |

Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate, atmosphere, and sample purity. The data presented here should be considered as a general guideline.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is typically employed. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to identify the onset and peak temperatures of decomposition stages and to quantify the mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, crystallization, and decomposition) and their associated enthalpy changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (e.g., Nitrogen).

-

Heating Rate: A constant heating rate, typically 10°C/min.

-

Temperature Program: The sample is heated through the temperature range of interest. A heat-cool-heat cycle may be employed to study the thermal history of the sample.

-

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram reveals endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events. The peak area of these events can be integrated to determine the enthalpy change (ΔH).

Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

-

Experimental Conditions: The TGA is operated under the conditions described in section 4.1.

-

Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell or the MS ion source via a heated transfer line to prevent condensation.

-

Data Acquisition:

-

TGA-FTIR: Infrared spectra of the evolved gases are collected continuously throughout the TGA experiment.

-

TGA-MS: Mass spectra of the evolved gases are recorded as a function of temperature.

-

-

Data Analysis: The FTIR spectra are analyzed to identify functional groups and specific gaseous molecules by comparing them with spectral libraries. The MS data provides the mass-to-charge ratio of the evolved ions, allowing for the identification of the gaseous products.

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed primary pathway for the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for a comprehensive thermal analysis of this compound is depicted below.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a complex process initiated by dehydration to form trimellitic anhydride, followed by decarboxylation at higher temperatures. A thorough understanding of this process, facilitated by techniques such as TGA, DSC, and Evolved Gas Analysis, is crucial for its safe and effective use in scientific and industrial applications. The provided experimental protocols and data serve as a foundational guide for researchers and professionals in this field. Further research focusing on detailed kinetic analysis and the identification of minor decomposition products would provide a more complete picture of the thermal behavior of this important chemical compound.

An In-depth Technical Guide to 1,2,4-Benzenetricarboxylic Acid (CAS 528-44-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1,2,4-Benzenetricarboxylic acid (trimellitic acid), CAS 528-44-9. It details its chemical and physical properties, spectroscopic data, experimental protocols for synthesis and purification, key applications, and toxicological information. The information is presented to support research, development, and safety assessments involving this versatile chemical intermediate.

Core Properties and Data

This compound, also known as trimellitic acid, is an aromatic compound featuring a benzene (B151609) ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions. It appears as a white to off-white crystalline solid or powder at room temperature. This compound serves as a crucial intermediate in the synthesis of various materials, including resins, plasticizers, dyes, and adhesives.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₆O₆ |

| Molecular Weight | 210.14 g/mol |

| Appearance | White crystalline powder or solid |

| Melting Point | 218-238 °C (decomposes) |

| Boiling Point | 309.65 °C; 505.51 °C (estimated) |

| Density | 1.4844 g/cm³ |

| Vapor Pressure | 3 x 10⁻⁸ mmHg |

| Flash Point | 273.6 °C (525 °F) (estimated) |

| Dissociation Constants (pKa) | pKₐ₁: 2.52, pKₐ₂: 3.84, pKₐ₃: 5.20 (at 25 °C in water) |

| Log P (o/w) | 1.24 (estimated); 2.721 |

Solubility Data

Solubility is a critical parameter for experimental design, including reaction setup and purification.

| Solvent | Solubility ( g/100 g of solvent at 25 °C) |

| Water | 2.1; (also reported as 1.96 g/100g at 25°C, 1.03 g/100g at 10°C, and 5.76 g/100g at 50°C) |

| Ethanol (B145695) | 25.3 |

| Acetone | 7.9 |

| Dimethylformamide (DMF) | 31.3 |

| Ethyl Acetate | 1.7 |

| Diethyl Ether | Very soluble |

| Methanol | Soluble |

| Benzene | Insoluble |

| Carbon Disulfide | Insoluble |

| Chloroform | Practically insoluble |

| Carbon Tetrachloride | 0.004 |

| Mixed Xylenes | 0.006 |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Data and Source |

| ¹H NMR | Spectra available. The spectrum shows complex multiplets in the aromatic region. |

| ¹³C NMR | Spectra available. |

| FTIR | Spectra available. Characteristic peaks include those for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C stretching. |

| Mass Spec | Electron ionization mass spectrum data is available from the NIST WebBook. |

| Raman | Spectrum available. |

| UV-Vis | Spectrum available. |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis via Oxidation of 1,2,4-Trimethylbenzene (B165218)

A common and effective method for synthesizing trimellitic acid is the oxidation of 1,2,4-trimethylbenzene (pseudocumene). This can be achieved using strong oxidizing agents like nitric acid or potassium permanganate (B83412). A plausible industrial approach mirrors the synthesis of similar benzophenone (B1666685) polycarboxylic acids, involving a two-step process.

Protocol: Oxidation using Potassium Permanganate

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, suspend the starting material (e.g., 3,4,6-trimethylbenzophenone) in water.

-

Oxidation: Gradually add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the suspension. The reaction is typically heated to facilitate the oxidation of the three methyl groups to carboxylic acids. This process can take several hours.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture to room temperature.

-

Filtration: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. The filter cake should be washed thoroughly with hot water.

-

Acidification: Combine the filtrate and washings. Acidify the solution with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of 1-2. This will cause the crude this compound to precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration. Wash the product with cold water to remove residual salts and acid.

Purification by Recrystallization

Crude trimellitic acid can be purified by recrystallization to obtain a high-purity product.

Protocol:

-

Solvent Selection: Choose an appropriate solvent. Acetic acid or aqueous ethanol are commonly used for the recrystallization of trimellitic acid.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution to remove the activated carbon (if used) and any insoluble impurities.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath. Crystals of pure this compound will form.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Applications in Research and Drug Development

This compound is a versatile building block with applications spanning materials science and pharmaceuticals. Its three carboxylic acid groups allow it to act as a trifunctional cross-linker or a ligand in coordination chemistry.

-

Polymers and Resins: It is a key monomer used in the production of polyesters, polyamides, and other polymers. Its anhydride (B1165640), trimellitic anhydride (TMA), is widely used as a curing agent for epoxy resins.

-

Plasticizers: Triesters derived from trimellitic acid are used as high-performance plasticizers for PVC, particularly in applications requiring high-temperature stability, such as automotive interiors and wire insulation.

-

Metal-Organic Frameworks (MOFs): As a carboxylate ligand, it is frequently used in the synthesis of a wide range of MOFs. These materials have potential applications in gas storage, catalysis, and drug delivery.

-

Pharmaceuticals and Drug Development: The compound serves as a building block for the synthesis of various drug molecules, where its structure can impart specific properties or functionalities. It has also been investigated for its potential antimicrobial properties.

Safety and Toxicology

Proper handling of this compound is essential in a laboratory or industrial setting. It is classified as a skin and eye irritant.

Hazard Classification and Handling

-

GHS Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity —

Biological Activity of 1,2,4-Benzenetricarboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, and its derivatives are a class of aromatic compounds with a range of industrial applications. While their primary uses have been in the manufacturing of plasticizers, resins, and polymers, there is growing interest in their potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the biological effects of this compound derivatives, with a focus on antimicrobial and cytotoxic properties. Due to a scarcity of publicly available quantitative data for this specific class of compounds, this document also draws upon information from structurally related molecules to provide a broader context for potential research directions.

Synthesis of this compound Derivatives

The primary route to synthesizing this compound is through the oxidation of 1,2,4-trimethylbenzene. Derivatives, such as esters and amides, can then be prepared from the parent acid or its anhydride.

A general workflow for the synthesis of amide derivatives is depicted below.

Biological Activities

Research into the specific biological activities of this compound derivatives is an emerging field. The available literature suggests potential in the areas of antimicrobial and anticancer applications.

Antimicrobial Activity

Cytotoxic and Anticancer Activity

While direct evidence for the anticancer activity of this compound derivatives is limited, studies on structurally similar benzoic acid derivatives have shown promise. Patents suggest that certain benzoic acid derivatives may be used in the treatment of cancer, either alone or in combination with other therapies[2]. The proposed mechanisms often involve the inhibition of enzymes crucial for cancer cell survival or the induction of apoptosis.

Enzyme Inhibition

The tricarboxylic acid motif present in this compound suggests a potential for interaction with various enzymes. For instance, the isomeric compound 1,2,3-tricarboxybenzene has been shown to inhibit enzymes that interact with citrate (B86180), such as ATP citrate lyase and citrate synthase[3]. This suggests that derivatives of this compound could also be explored as enzyme inhibitors.

Experimental Protocols

For researchers interested in exploring the biological activities of this compound derivatives, the following are standard experimental protocols for assessing antimicrobial and cytotoxic effects.

Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Data Summary

A significant gap exists in the scientific literature regarding the quantitative biological activity of this compound derivatives. The following table is presented as a template for researchers to populate as new data becomes available.

| Compound ID | Derivative Type | Target Organism/Cell Line | Biological Activity | IC50 / MIC (µM) | Reference |

| Example 1 | Ester | E. coli | Antibacterial | Data Not Available | |

| Example 2 | Amide | MCF-7 (Breast Cancer) | Cytotoxic | Data Not Available | |

| Example 3 | Anhydride | Enzyme X | Enzyme Inhibition | Data Not Available |

Future Directions

The field of this compound derivatives presents a largely unexplored area for drug discovery and development. Future research should focus on the systematic synthesis of a library of derivatives, including esters, amides, and other analogues, followed by comprehensive screening for a range of biological activities. Key areas of investigation could include:

-

Antimicrobial Activity: Screening against a broad panel of pathogenic bacteria and fungi to identify lead compounds and determine their spectrum of activity.

-

Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines to identify potential chemotherapeutic agents.

-

Enzyme Inhibition: Targeted screening against enzymes implicated in disease pathways.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

The development of novel therapeutic agents is a critical endeavor, and the exploration of under-investigated chemical scaffolds like this compound derivatives may yield promising new candidates.

References

- 1. Synthesis of Some Trimellitic Acid Amide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

- 3. Discovery of novel benzene 1,3-dicarboxylic acid inhibitors of bacterial MurD and MurE ligases by structure-based virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of 1,2,4-Benzenetricarboxylic Acid: A Technical Guide for Researchers

An In-depth Review of Synthesis, Structure, and Applications of Metal-Organic Frameworks and Coordination Polymers Derived from Trimellitic Acid

This technical guide provides a comprehensive overview of the coordination chemistry of 1,2,4-benzenetricarboxylic acid (trimellitic acid) with a variety of metal ions. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and potential applications of the resulting coordination polymers and metal-organic frameworks (MOFs).

Introduction

This compound, a versatile multitopic ligand, has garnered significant attention in the field of crystal engineering and materials science. Its three carboxylic acid groups, positioned at the 1, 2, and 4 positions of the benzene (B151609) ring, offer multiple coordination sites for metal ions, leading to the formation of diverse and intricate one-, two-, and three-dimensional structures. The asymmetry of the ligand contributes to the generation of novel topologies in the resulting coordination polymers. These materials exhibit a range of interesting properties, including luminescence, magnetism, and catalytic activity, which are being explored for various applications, from gas storage and separation to potential roles in the biomedical field.

Synthesis of Metal-Trimellitate Coordination Polymers

The synthesis of coordination polymers from this compound and metal ions is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the ligand and a metal salt in a suitable solvent or water under elevated temperature and pressure in a sealed vessel, such as a Teflon-lined stainless-steel autoclave. The choice of solvent, temperature, pH, and the metal-to-ligand ratio can significantly influence the dimensionality and topology of the resulting framework.

General Experimental Protocols

Below are representative protocols for the synthesis of lanthanide- and transition metal-based coordination polymers using a derivative of this compound. These can be adapted for trimellitic acid itself.

1. Hydrothermal Synthesis of a Lanthanide-Based Coordination Polymer

-

Reactants:

-

3,6-Dichlorotrimellitic acid (0.1 mmol, 27.9 mg)

-

Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) (0.1 mmol, 43.3 mg)

-

-

Solvent:

-

5 mL of deionized water

-

5 mL of ethanol (B145695)

-

-

Procedure:

-

Combine the ligand and the lanthanum salt in a 20 mL Teflon-lined autoclave.

-

Add the water and ethanol solvent mixture.

-

Seal the autoclave and heat it to 160 °C for 72 hours.

-

Allow the autoclave to cool slowly to room temperature at a rate of 5 °C/hour.

-

Collect the resulting crystals by filtration, wash with deionized water and ethanol, and air dry.[1]

-

2. Solvothermal Synthesis of a Transition Metal-Based Coordination Polymer

-

Reactants:

-

3,6-Dichlorotrimellitic acid (0.1 mmol, 27.9 mg)

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)

-

-

Solvent:

-

8 mL of N,N-Dimethylformamide (DMF)

-

2 mL of ethanol

-

-

Procedure:

-

Dissolve the ligand in DMF inside a 20 mL Teflon-lined autoclave.

-

Add the zinc salt dissolved in ethanol to the solution.

-

Seal the autoclave and heat to 120 °C for 48 hours.

-

After cooling to room temperature, filter the product, wash with DMF and ethanol, and dry under vacuum.[1]

-

Structural Analysis and Coordination Modes

The coordination of this compound with metal ions can result in a variety of structural motifs. The carboxylate groups can act as monodentate, bidentate (chelating or bridging), or a combination of these modes. The specific coordination is influenced by the nature of the metal ion, the reaction conditions, and the presence of any ancillary ligands.

A notable example is the coordination of 1,2,4-benzenetricarboxylate (1,2,4-BTC) with manganese(II). In the complex [Mn₂.₅(1,2,4-BTC)(OH)₂(H₂O)], each of the three carboxylate groups of the ligand exhibits a bidentate bridging mode, connecting to multiple manganese centers. This intricate coordination leads to the formation of a three-dimensional framework with Mn-O-Mn sheets.[2]

Coordination of 1,2,4-BTC with Manganese(II) Ions.

Quantitative Structural Data

The precise coordination environment, including bond lengths and angles, is determined through single-crystal X-ray diffraction. This data is crucial for understanding the stability and properties of the resulting materials. The following table summarizes typical coordination data for a hypothetical transition metal complex with this compound, based on literature values for similar structures.

| Metal Ion | Coordination Number | Coordination Geometry | M-O Bond Length (Å) | O-C-O Bond Angle (°) |

| Mn(II) | 6 | Octahedral | 2.15 - 2.30 | 120 - 125 |

| Zn(II) | 4, 5, or 6 | Tetrahedral, Trigonal Bipyramidal, or Octahedral | 1.95 - 2.20 | 122 - 128 |

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral | 1.90 - 2.40 | 121 - 127 |

| La(III) | 8 or 9 | Square Antiprism or Tricapped Trigonal Prism | 2.40 - 2.60 | 118 - 124 |

Experimental and Characterization Workflow

The synthesis and characterization of metal-trimellitate coordination polymers follow a systematic workflow to ensure the desired product is obtained and its properties are well-understood.

General workflow for synthesis and characterization.

Applications in Drug Development and Beyond

While the direct application of this compound-based coordination polymers in drug development is an emerging area, the broader class of MOFs and coordination polymers holds significant promise. Their porous nature makes them candidates for drug delivery systems, where therapeutic agents can be encapsulated and released in a controlled manner.

Furthermore, the catalytic activity of some of these materials is being explored for biochemical reactions. The metal centers can act as Lewis acids, catalyzing organic transformations. For instance, MOFs have been investigated as catalysts in reactions that are relevant to the synthesis of pharmaceutical intermediates.

The luminescent properties of lanthanide-based coordination polymers derived from aromatic polycarboxylic acids are of particular interest for bioimaging and sensing applications.[3] The interaction of the framework with specific analytes can lead to changes in luminescence, such as quenching or enhancement, which can be used for detection.[1]

Logical pathway for analyte sensing.

It is important to note that the toxicity of the parent ligand, particularly in its anhydride (B1165640) form (trimellitic anhydride), has been documented, causing respiratory and other adverse effects upon occupational exposure. The toxicological profiles of the resulting coordination polymers would need to be thoroughly evaluated for any biomedical applications.

Conclusion

The coordination chemistry of this compound with metal ions offers a rich and diverse field of study. The resulting coordination polymers and MOFs exhibit a wide range of structures and properties that are of interest to materials scientists and chemists. While their application in drug development is still in its nascent stages, the unique characteristics of these materials, such as their porosity, catalytic activity, and luminescence, suggest a promising future for their exploration in biomedical and pharmaceutical research. Further investigation into their biocompatibility and specific interactions with biological systems is warranted to fully unlock their potential.

References

In-Depth Technical Guide on the Theoretical Calculations of 1,2,4-Benzenetricarboxylic Acid Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is a molecule of significant interest in the synthesis of polymers, plasticizers, and as a ligand in the formation of metal-organic frameworks (MOFs). A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, reactivity, and interaction with other molecules. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the molecular structure of this compound. We will delve into the computational methodologies, present a summary of key structural data, and provide detailed experimental protocols for the crystallographic determination of its structure.

Introduction

This compound (TMA) is an aromatic tricarboxylic acid with the chemical formula C₉H₆O₆.[1] Its molecular structure is characterized by a benzene (B151609) ring substituted with three carboxylic acid groups at positions 1, 2, and 4. The spatial arrangement of these functional groups dictates the molecule's polarity, hydrogen bonding capabilities, and steric profile, all of which are critical factors in its application in materials science and drug development.

Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for predicting and understanding molecular structures with a high degree of accuracy. These computational methods allow for the determination of optimized geometries, vibrational frequencies, and other electronic properties, providing insights that complement experimental data. This guide will focus on the application of Density Functional Theory (DFT) for the theoretical investigation of TMA's molecular structure.

Theoretical Methodology

The theoretical determination of the molecular structure of this compound is typically performed using computational quantum chemistry methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for such calculations due to its favorable balance between computational cost and accuracy.

A common and effective computational protocol for the geometry optimization and vibrational frequency calculation of organic molecules like TMA involves the following steps:

-

Functional and Basis Set Selection: A popular choice for the exchange-correlation functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional has demonstrated high accuracy for a wide range of organic molecules. The basis set, which describes the atomic orbitals, is also a critical choice. A Pople-style basis set such as 6-311++G(d,p) is often employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in the description of bonding.

-

Geometry Optimization: The initial molecular structure of TMA is built and then subjected to a geometry optimization calculation. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. The calculation continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.

-

Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational spectrum (e.g., IR and Raman), which can be compared with experimental spectroscopic data for further validation of the calculated structure.

-

The entire computational workflow can be visualized as follows:

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental determination of the molecular structure of this compound in the solid state is achieved through single-crystal X-ray diffraction. The following provides a detailed methodology for this key experiment.

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution. A common solvent for this purpose is a mixture of acetic acid and water. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to collect the diffraction data. The data collection strategy involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to obtain a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods. The structural model is then refined against the experimental data using a least-squares minimization procedure. This refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

The logical relationship between the experimental steps can be visualized as follows:

Results and Discussion

Experimental Crystal Structure

The crystal structure of trimellitic acid has been determined by X-ray diffraction.[2] The study revealed that the molecule is not planar in the solid state. This non-planarity is a result of steric hindrance between the adjacent carboxylic acid groups at positions 1 and 2. To alleviate this steric repulsion, one of the carboxylic acid groups is twisted significantly out of the plane of the benzene ring.

A summary of selected experimental bond lengths and angles from the crystal structure is presented in the table below.

Table 1: Experimental Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.37 - 1.40 |

| C-C (carboxyl) | 1.48 - 1.51 | |

| C=O | 1.20 - 1.22 | |

| C-O | 1.30 - 1.32 | |

| Bond Angles (°) | C-C-C (aromatic) | 118 - 122 |

| O-C=O | 122 - 125 | |

| C-C-O | 114 - 118 |

Data extracted from the crystal structure of trimellitic acid.[2]

Theoretical Molecular Structure

Theoretical calculations using the AM1 molecular-orbital method have also indicated that this compound possesses a non-planar geometry.[3] This is in agreement with the experimental findings and is attributed to the steric repulsion between the ortho-substituted carboxylic acid groups. One of the carboxylic groups is predicted to be nearly orthogonal to the plane of the benzene ring.[3]

The relationship between the level of theory and the accuracy of the predicted structure can be represented as follows:

Conclusion

The molecular structure of this compound has been successfully characterized by both experimental and theoretical methods. Single-crystal X-ray diffraction reveals a non-planar structure in the solid state, a feature that is corroborated by theoretical calculations. This structural characteristic is primarily driven by steric hindrance between the adjacent carboxylic acid groups.

For researchers and professionals in drug development and materials science, a precise understanding of the three-dimensional conformation of TMA is essential for designing new materials and predicting molecular interactions. The computational methodologies outlined in this guide provide a reliable framework for obtaining accurate structural and electronic properties of TMA and its derivatives. Future work should focus on performing and publishing a comprehensive DFT study on this compound to provide a modern, high-accuracy theoretical dataset to complement the existing experimental data.

References

Trimellitic Acid: A Comprehensive Technical Guide on its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract